molecular formula C12H23NO3 B13943532 Tert-butyl 3-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13943532
M. Wt: 229.32 g/mol
InChI Key: ICUWPRGRSISAEG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 1-hydroxypropan-2-yl derivatives. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl compound.

Scientific Research Applications

Tert-butyl 3-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 1-position of the propan-2-yl moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-(1-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9(8-14)10-5-6-13(7-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

ICUWPRGRSISAEG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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